6-Methyl-1,3-benzoxazole-2-thiol

Übersicht

Beschreibung

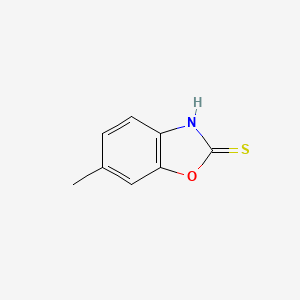

6-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring The presence of a thiol group at the 2-position and a methyl group at the 6-position makes this compound unique

Wirkmechanismus

Target of Action

6-Methyl-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets can include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural signaling.

Mode of Action

The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets . The benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to the inhibition or modulation of the target proteins, resulting in therapeutic effects.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key factors influencing absorption, distribution, metabolism, and excretion (adme) properties, have been noted . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its site of action.

Result of Action

Benzoxazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities . These include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the reaction between 2-aminophenol and thiourea to produce benzoxazole-2-thiol, a precursor to this compound, was carried out at 200 °C , indicating that high temperatures may be required for certain reactions involving this compound.

Biochemische Analyse

Biochemical Properties

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . They function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial activity against several bacterial and fungal species . They have also been found to have anticancer activity, with some derivatives showing effectiveness against human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

The exact molecular mechanism of 6-Methyl-1,3-benzoxazole-2-thiol is not well-studied. Benzoxazole derivatives are known to exert their effects by interacting with various biomolecules. For example, they can inhibit or activate enzymes, bind to proteins, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts, and their yields have been found to be high .

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with carbon disulfide and methyl iodide under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to improve reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the oxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound without the thiol and methyl groups.

2-Mercaptobenzoxazole: Similar structure but lacks the methyl group.

6-Methylbenzoxazole: Lacks the thiol group.

Uniqueness

6-Methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. The thiol group enhances its ability to form disulfide bonds, while the methyl group can influence its lipophilicity and interaction with biological targets .

Biologische Aktivität

6-Methyl-1,3-benzoxazole-2-thiol (C₈H₇NOS), also known as 2-mercapto-6-methylbenzoxazole, is a heterocyclic compound characterized by its unique structural features, including a benzoxazole ring fused with a thiol group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A benzene ring fused with a five-membered oxazole ring .

- A methyl group at the 6-position.

- A thiol group at the 2-position.

This configuration contributes to its chemical reactivity and biological properties. The presence of the thiol group allows for unique interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

Benzoxazole derivatives, including this compound, have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Other Biological Activities

Further studies have highlighted additional activities such as:

- Antiviral effects against certain viruses.

- Antidiabetic properties through the modulation of glucose metabolism.

- Anticonvulsant effects in experimental models .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding: The thiol group can form covalent bonds with cysteine residues in proteins, altering protein function and activity.

- Non-covalent Interactions: The compound may engage in hydrogen bonding and π-π stacking interactions with biological macromolecules .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,3-benzoxazole-2-thiol | Methyl group at the 4-position | Different biological activity profile |

| Benzothiazole-2-thiol | Lacks the methyl group | Exhibits distinct pharmacological properties |

| Benzoxazole | No thiol group | Base structure lacking sulfur functionality |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibitory effects on multiple strains .

- Cancer Cell Line Research: In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis through activation of caspase pathways.

- Inflammation Model: Animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation compared to control groups .

Eigenschaften

IUPAC Name |

6-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDWMDMUXZMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359443 | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23417-29-0 | |

| Record name | 23417-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.